molecular formula C16H19N3O3 B2958663 4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-81-3

4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2958663
CAS No.: 872102-81-3
M. Wt: 301.346
InChI Key: LKIINERIZXLHAK-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo[3,4-d]pyrimidine-dione scaffold. Key structural features include:

  • Dione functionality: The 2,5-dione motif may engage in hydrogen bonding, critical for enzyme inhibition (e.g., α-glucosidase or neutrophil elastase) .

Therapeutic applications are inferred from structurally related compounds, including α-glucosidase inhibition (anti-diabetic) and neutrophil elastase inhibition (anti-inflammatory) .

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)10-4-6-11(22-2)7-5-10/h4-7,14H,3,8-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIINERIZXLHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and ongoing research.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3} with a molecular weight of approximately 299.34 g/mol. Its unique structure includes a pyrrolo-pyrimidine core that is substituted with a 4-methoxyphenyl group and a propyl group, which may influence its biological interactions.

Research indicates that this compound exhibits anti-cancer properties primarily through the inhibition of specific enzymes involved in cancer cell proliferation. The inhibition of these enzymes can disrupt critical signaling pathways that cancer cells rely on for growth and survival.

Enzyme Inhibition

Preliminary studies suggest that the compound effectively binds to various enzymes and receptors associated with tumor growth. For example:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to reduced nucleotide synthesis, impairing DNA replication in cancer cells .
  • Tyrosine Kinases : The compound may also interact with tyrosine kinases involved in cell signaling pathways critical for cancer progression .

Biological Activity Data

A summary of the biological activity and potency of this compound is presented in the table below:

Biological Activity Target IC50 (µM) References
Inhibition of DHFRDihydrofolate reductase0.048
Inhibition of Tyrosine KinasesVarious receptor tyrosine kinases0.010
Cytotoxicity against cancer cell linesMultiple cancer types0.177

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it showed an IC50 value as low as 0.048 µM against DHFR, indicating potent inhibitory activity .
  • Mechanistic Insights : Research indicates that the structural features of the compound enhance its binding affinity to biological targets compared to other derivatives. The presence of the methoxy and propyl groups plays a crucial role in modulating its biological activity.
  • Therapeutic Potential : Ongoing investigations are exploring the potential use of this compound in combination therapies to enhance efficacy against resistant cancer types. Its unique mechanism may offer new avenues for treatment strategies in oncology .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects and Structure-Activity Relationships (SAR)

a) R4 Position
  • Methoxyphenyl (Target Compound) : Enhances lipophilicity and may stabilize aromatic stacking in enzyme binding pockets. Compared to hydroxyphenyl (Compound 4j, ), the methoxy group avoids hydrogen bonding but improves metabolic stability .
  • Cyanophenyl (Ray et al.): The cyano group’s strong electron-withdrawing nature could optimize binding to serine proteases like neutrophil elastase .
b) R6 Position
  • 4-Methoxybenzyl () : Combines aromaticity with methoxy’s electron-donating effects, likely enhancing binding affinity through dual interactions .

Physicochemical and Computational Insights

  • Lipophilicity : The target compound’s LogP is expected to be higher than hydroxyl-containing analogues (e.g., Compound 4j) due to the methoxy group, favoring blood-brain barrier penetration .
  • Molecular Docking : Analogues like Compound A bind to α-glucosidase with a low RMSD (1.7 Å), suggesting the target compound’s scaffold is compatible with similar target engagement .

Notes on Structural Characterization

Crystallographic data for related compounds were refined using SHELX programs (e.g., SHELXL for small-molecule refinement), ensuring accurate stereochemical assignments .

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